
2-Cyclopentylidene-2-fluoroacetic acid
Descripción general
Descripción
2-Cyclopentylidene-2-fluoroacetic acid is a chemical compound with the CAS Number: 777946-22-2 . It has a molecular weight of 144.15 and its IUPAC name is cyclopentylidene (fluoro)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Cyclopentylidene-2-fluoroacetic acid is 1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Cyclopentylidene-2-fluoroacetic acid is a powder that is stored at room temperature . Its molecular formula is C7H9FO2 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Protease Inhibitors
2-Cyclopentylidene-2-fluoroacetic acid: plays a significant role in the development of protease inhibitors, which are crucial for treating diseases like metastatic cancer, malaria, arthritis, and AIDS. The introduction of fluorine into these compounds is key to discovering clinical candidates due to the electrophilic nature of fluorinated ketones when connected to enzymes .
Organic Synthesis: Building Blocks
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various fluorinated organic compounds, which are essential in the development of new pharmaceuticals and agrochemicals .
Material Science: Fluorinated Polymers
In material science, 2-Cyclopentylidene-2-fluoroacetic acid can be used to synthesize fluorinated polymers. These polymers exhibit enhanced properties such as resistance to solvents, acids, and bases, making them suitable for specialized applications .
Analytical Chemistry: Reagents
As a reagent, this compound is used in analytical chemistry to introduce fluorine atoms into other molecules, thereby aiding in the study of organofluorine compounds’ structure and reactivity .
Biochemistry: Enzyme Activity Modulation
In biochemistry, it’s used to modulate enzyme activity. By incorporating fluorine atoms, researchers can alter the substrate specificity and catalytic efficiency of enzymes, providing insights into enzyme mechanisms .
Pharmacology: Drug Design
The compound’s fluorine content makes it valuable in pharmacology for drug design. Fluorine atoms can significantly alter the biological activity of pharmaceuticals, leading to the development of drugs with improved efficacy and reduced side effects .
Agrochemistry: Pesticide Development
2-Cyclopentylidene-2-fluoroacetic acid: is also utilized in agrochemistry for the development of new pesticides. The fluorine atom’s properties can enhance the pesticide’s effectiveness and stability .
Environmental Science: Fluorinated Surfactants
Lastly, in environmental science, this compound contributes to the synthesis of fluorinated surfactants, which are used in a variety of applications, including fire-fighting foams and oil repellents .
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclopentylidene-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYQWCCMCHIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylidene-2-fluoroacetic acid | |
CAS RN |
777946-22-2 | |
| Record name | 2-cyclopentylidene-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




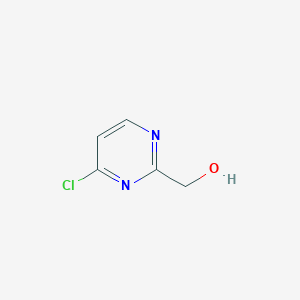
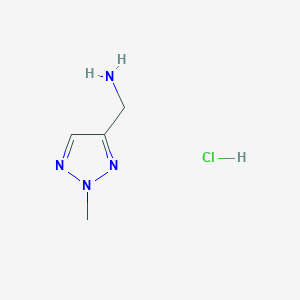

![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)
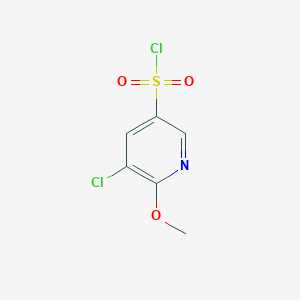
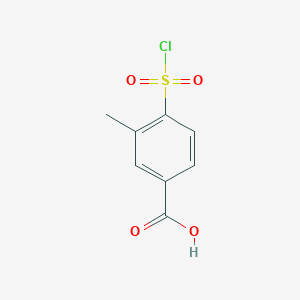
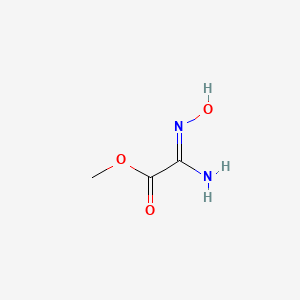
![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)
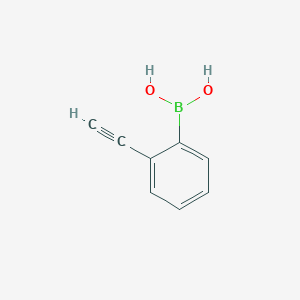

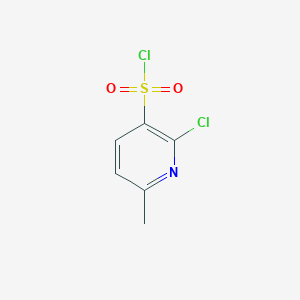
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)
![7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1455552.png)